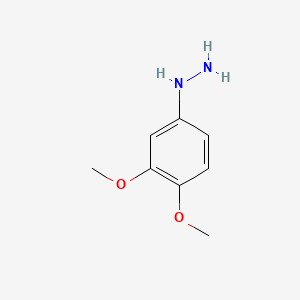

(3,4-Dimethoxyphenyl)hydrazine

Description

Significance of Arylhydrazines in Contemporary Synthetic Methodologies

Arylhydrazines are a class of organic compounds that serve as valuable building blocks in the synthesis of a wide array of biologically active molecules. rsc.orgresearchgate.net Their versatility makes them crucial reagents in the preparation of numerous nitrogen-containing heterocyclic compounds, such as indoles, pyrazoles, and indazoles. rsc.orgresearchgate.net Beyond their role in forming heterocyclic structures, arylhydrazines also function as arylating agents in various cross-coupling reactions. researchgate.netresearchgate.net

The synthetic utility of arylhydrazines has expanded significantly, with numerous methodologies developed to harness their reactivity. researchgate.net These reactions often exhibit high regioselectivity and can be performed under mild conditions, making them attractive for complex molecule synthesis. researchgate.net The ability to use arylhydrazines in transition-metal-free reactions further enhances their appeal in developing more sustainable and environmentally friendly synthetic protocols. researchgate.net

Structural Features of (3,4-Dimethoxyphenyl)hydrazine and Research Interest

The structure of this compound, with its dimethoxy-substituted phenyl ring, presents unique electronic properties that influence its reactivity and make it a subject of research interest. ontosight.aisolubilityofthings.com The presence of both methoxy (B1213986) groups and a hydrazine (B178648) moiety contributes to its distinct chemical behavior. solubilityofthings.com

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 63756-98-9 bldpharm.com |

| Molecular Formula | C8H12N2O2 bldpharm.com |

| Molecular Weight | 168.19 g/mol bldpharm.com |

Influence of Methoxy Substituents on Hydrazine Moiety Reactivity

The methoxy groups on the phenyl ring of this compound play a significant role in modulating the reactivity of the hydrazine functional group. These electron-donating groups can influence the nucleophilicity of the hydrazine nitrogen atoms. cymitquimica.comoregonstate.edu The position of these substituents is crucial; for instance, methoxy groups at the ortho or para positions can have a pronounced resonance effect. nih.gov This electronic influence can affect the compound's stability and its interactions with other molecules in chemical reactions. ontosight.aisolubilityofthings.com Studies on substituted phenylhydrazines have shown that electron-donating or electron-withdrawing groups can alter the reactivity of the hydrazine towards other reagents. nih.gov

This compound serves as a key intermediate in the synthesis of various organic compounds, particularly heterocyclic structures. ontosight.ai It is a valuable precursor for creating more complex molecules with potential biological and pharmaceutical applications. ontosight.aisolubilityofthings.com

One of the most notable applications of arylhydrazines, including the dimethoxy-substituted variant, is in the Fischer indole (B1671886) synthesis. rsc.orgwikipedia.org This reaction involves the cyclization of an arylhydrazone, formed from the reaction of an arylhydrazine and a ketone or aldehyde, to produce an indole ring system. wikipedia.org For example, this compound has been utilized in the total synthesis of natural products like makaluvamine D, where it is reacted with dihydrofuran to form a key intermediate that undergoes Fischer indolization to yield a tryptophol (B1683683) derivative. nih.gov It is also used in the synthesis of other heterocyclic systems like chromene-fused quinolinones. chemicalbook.com

General Overview of Hydrazine Chemistry and Derivatives in Academic Research

Hydrazine and its derivatives are a cornerstone of modern organic and medicinal chemistry, valued for their versatile reactivity. iscientific.org Hydrazines are highly reactive compounds that can act as potent reducing agents and are precursors in a multitude of chemical reactions. iscientific.org Their derivatives, such as hydrazides and hydrazones, are extensively studied and utilized as intermediates in the synthesis of a wide range of organic molecules. iscientific.orgmdpi.com

Recent research has focused on developing novel methods for synthesizing hydrazine derivatives, including direct synthesis from stable nitrogen molecules under mild conditions. riken.jp The unique structural and electronic properties of hydrazine derivatives make them subjects of both experimental and theoretical studies to understand their reactivity and potential applications. imist.ma These compounds are investigated for their roles as enzyme inhibitors and therapeutic agents, with computational methods like Density Functional Theory (DFT) being used to predict their molecular properties. imist.ma The broad spectrum of reactions and applications of hydrazine derivatives continues to drive academic research in this area. iscientific.orgimist.ma

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(10-9)5-8(7)12-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLQYLWIEBFFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dimethoxyphenyl Hydrazine and Its Derivatives

Classical and Modern Approaches to Arylhydrazine Synthesis

The synthesis of arylhydrazines, including (3,4-Dimethoxyphenyl)hydrazine, has traditionally been accomplished through methods involving diazotization followed by reduction. More contemporary approaches also include direct substitution reactions.

Diazotization and Subsequent Reduction Strategies for Phenylhydrazine (B124118) Derivatives

A cornerstone of arylhydrazine synthesis is the diazotization of an aniline (B41778) derivative, followed by a reduction step. guidechem.comomanchem.comwikipedia.org This classical approach, often referred to as the Fischer phenylhydrazine synthesis, has been widely applied and adapted for various substituted phenylhydrazines. omanchem.com

The general process begins with the diazotization of an aniline, such as 3,4-dimethoxyaniline, using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5 °C) to form a diazonium salt. chemicalbook.comunand.ac.id This intermediate is then reduced to the corresponding hydrazine (B178648). Common reducing agents include sodium sulfite, sodium bisulfite, or stannous chloride. omanchem.comchemicalbook.comjustia.com

For instance, the synthesis of phenylhydrazine hydrochloride involves the diazotization of aniline with sodium nitrite in an acidic medium to generate diazobenzene chloride. guidechem.com This is followed by reduction with ammonium (B1175870) bisulfite to form sodium diazobenzene disulfonate, which is then treated with acid to yield phenylhydrazine hydrochloride. guidechem.com The reaction conditions, such as temperature and pH, are critical for achieving high yields and purity. For example, the optimal reduction temperature is often between 80-85 °C. guidechem.com

A similar strategy can be applied to produce this compound, starting from 3,4-dimethoxyaniline. The process involves diazotization followed by reduction, which can be carried out in a "one-pot" operation to improve efficiency. justia.com

| Starting Material | Reagents | Intermediate | Product | Reference |

| Aniline | 1. NaNO₂, HCl (low temp.) 2. NaHSO₃ or SnCl₂ | Diazonium Salt | Phenylhydrazine | guidechem.comchemicalbook.com |

| 3,4-Dimethoxyaniline | 1. NaNO₂, HCl (low temp.) 2. Reducing agent | 3,4-Dimethoxyphenyldiazonium salt | This compound | justia.comgoogle.com |

| 4-Trifluoromethylaniline | 1. NaNO₂, HCl 2. SnCl₂ | 4-Trifluoromethyldiazonium salt | 4-Trifluoromethylphenylhydrazine hydrochloride | justia.com |

| 4-Cyanoaniline | 1. NaNO₂, HCl 2. SnCl₂ | 4-Cyanophenyldiazonium salt | 4-Cyanophenylhydrazine hydrochloride | justia.com |

Direct Substitution Reactions for Substituted Phenylhydrazines

Direct substitution reactions offer an alternative pathway to substituted phenylhydrazines. Nucleophilic aromatic substitution (SNAr) can be used to form arylhydrazines, but this method is generally limited to aromatic rings that are activated by strongly electron-withdrawing groups or are highly electrophilic heterocycles. nih.gov

A more recent development involves a base-promoted homolytic aromatic substitution (BHAS) mechanism. nih.govnih.gov This method uses a commercially available initiator, such as phenylhydrazine, to generate aryl radicals from aryl halides. These radicals then react with an arene to form the biaryl product. The process is initiated by the deprotonation of phenylhydrazine, which then transfers an electron to the aryl halide, leading to the formation of an aryl radical. nih.gov While this method is primarily used for creating biaryl compounds, it highlights the reactivity of the hydrazine moiety in radical processes. nih.govnih.gov

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions. These methods provide highly efficient and versatile routes to C-N bond formation, including the synthesis of arylhydrazines.

Palladium-Catalyzed N-Arylation of Hydrazines with Aryl Halides

Palladium-catalyzed N-arylation, a key component of Buchwald-Hartwig amination, has emerged as a powerful tool for the synthesis of N-aryl amines, including arylhydrazines. organicreactions.orgrsc.org This reaction involves the coupling of an aryl halide or pseudohalide with a hydrazine derivative in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net

This methodology offers significant advantages over classical methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. nih.govorganic-chemistry.org The reaction is effective with a range of aryl bromides and chlorides, including those that are electron-rich, electron-neutral, and electron-poor. organic-chemistry.org

A typical catalytic system consists of a palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base (e.g., Cs₂CO₃ or KOH) in a suitable solvent like 1,4-dioxane (B91453) or toluene. nih.govorganic-chemistry.org The choice of ligand is crucial for the success of the reaction.

| Aryl Halide | Hydrazine Derivative | Catalyst System (Pd source, Ligand, Base) | Product | Yield | Reference |

| Aryl Bromides/Chlorides | Hydrazides | Pd(OAc)₂, MOP-type ligand, Cs₂CO₃ | N-Aryl hydrazides | Good to excellent | organic-chemistry.org |

| (Hetero)aryl Chlorides/Bromides | Hydrazine | Pd[P(o-tolyl)₃]₂, CyPF-tBu, KOH | (Hetero)aryl hydrazines | High | nih.gov |

| 4-Bromotoluene | Benzophenone (B1666685) hydrazone | Pd(OAc)₂, DavePhos, Cs₂CO₃ | N-(4-methylphenyl)benzophenone hydrazone | Not specified | nih.gov |

The mechanism of palladium-catalyzed N-arylation generally proceeds through a catalytic cycle involving several key steps: rsc.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an arylpalladium(II) complex (Ar-Pd-X). nih.gov

Amine Coordination and Deprotonation: The hydrazine coordinates to the palladium center. Subsequent deprotonation by the base forms a palladium amido complex.

Reductive Elimination: The aryl group and the hydrazine fragment are eliminated from the palladium center, forming the C-N bond of the arylhydrazine product and regenerating the Pd(0) catalyst. rsc.org

Mechanistic studies have revealed the existence of catalyst resting states, such as arylpalladium(II) hydroxide (B78521) and arylpalladium(II) chloride complexes, which are part of interconnected catalytic cycles. nih.govresearchgate.net The rate-determining step can be the deprotonation of the bound hydrazine. nih.gov The selectivity for monoarylation over diarylation is a critical aspect, influenced by the nature of the catalyst and reaction conditions. researchgate.net

The design of the phosphine ligand is paramount in achieving high efficiency and selectivity in palladium-catalyzed N-arylation. rsc.orguwindsor.ca The electronic and steric properties of the ligand directly impact the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic intermediates. rsc.org

Bulky and electron-rich ligands are often preferred as they promote the oxidative addition of less reactive aryl chlorides and facilitate the final reductive elimination step. organic-chemistry.orgrsc.org Several classes of ligands have proven effective:

Bidentate Phosphines: Ligands like BINAP and Xantphos have been widely used. nih.govacs.org

Monodentate Dialkylbiarylphosphines: This class of ligands, developed by Buchwald, is highly versatile and can be fine-tuned for specific applications. uwindsor.caacs.org Examples include DavePhos. nih.gov

MOP-type Ligands: These have also been shown to be effective, particularly in the N-arylation of hydrazides. organic-chemistry.org

Josiphos Ligands: Ligands such as CyPF-tBu have demonstrated high turnover numbers in the coupling of aryl halides with hydrazine. nih.gov

The choice of ligand can significantly influence the selectivity for monoarylation, which is crucial when working with hydrazine to avoid the formation of diarylhydrazine byproducts. researchgate.netrsc.org Sterically demanding ligands can effectively prevent the second N-arylation step. rsc.org

Radical Coupling Reactions of Hydrazines via Photochemical and Electrochemical Strategies

Recent advancements in organic synthesis have highlighted the utility of hydrazines as precursors for radical species, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org Photochemical and electrochemical methods are at the forefront of these developments, offering sustainable and efficient alternatives to traditional transition metal-catalyzed reactions. rsc.orgresearchgate.net These strategies often involve the generation of aryl radicals from arylhydrazines through a denitrogenation process. rsc.org

Photochemical Strategies: Visible-light photocatalysis has emerged as a powerful tool for the activation of C-H bonds. For instance, eosin (B541160) Y can be used as a photocatalyst to activate the C-H bonds of indoles and methylarenes, which then couple with arylhydrazines to form hydrazones. researchgate.net This method utilizes green solvents like an ethanol (B145695)/water mixture and atmospheric air as the oxidant, presenting an environmentally benign pathway to valuable nitrogen-containing compounds. researchgate.net

Electrochemical Strategies: Electrochemistry provides a unique platform for controlled oxidation and reduction reactions, facilitating the generation of aryl radicals from arylhydrazines. researchgate.net These electrochemically generated radicals can participate in various coupling reactions. For example, an electrochemical method for the amidation of benzoyl hydrazines with primary or secondary amines has been developed, proceeding under metal- and external oxidant-free conditions. rsc.org This process involves the generation of both acyl and N-centered radicals from the starting materials. rsc.org Furthermore, electrochemical approaches have been successfully applied to the denitrogenative functionalization of aroylhydrazides to synthesize fluorenones, showcasing the versatility of electrochemistry in radical-mediated transformations. researchgate.net

While specific examples detailing the radical coupling of this compound using these methods are not extensively documented in the reviewed literature, the general principles and broad substrate scopes of these photochemical and electrochemical strategies suggest their applicability to this electron-rich hydrazine derivative. rsc.orgresearchgate.net

Preparation of Precursor Molecules and Protected Forms

The synthesis of this compound often necessitates the preparation of stable precursors, such as hydrazides and hydrazones, which can be deprotected in a subsequent step.

Synthesis of Hydrazides from Aryl Bromides

A common route to arylhydrazides involves the coupling of an aryl halide with a protected hydrazine derivative. Palladium- and copper-catalyzed C-N cross-coupling reactions are particularly effective for this transformation. organic-chemistry.orgresearchgate.net

One established method involves the reaction of an aryl bromide with di-tert-butyl azodicarboxylate (DTBAD) following a lithium-halogen exchange. This approach has been successfully used for the synthesis of various oleophilic electron-rich phenylhydrazides. beilstein-journals.org For instance, 1,2-Bis(tert-butoxycarbonyl)-1-(3,4-dioctyloxyphenyl)hydrazine was synthesized from the corresponding 1-bromo-3,4-dioctyloxybenzene. The aryl bromide is first treated with t-BuLi to generate the aryllithium species, which then reacts with DTBAD to afford the protected hydrazide. beilstein-journals.orgnih.gov This methodology is applicable to the synthesis of the Boc-protected precursor of this compound starting from 1-bromo-3,4-dimethoxybenzene.

Table 1: Synthesis of Boc-Protected Phenylhydrazides from Aryl Bromides beilstein-journals.org

| Aryl Bromide Precursor | Product | Yield |

| 1-Bromo-3,4-dioctyloxybenzene | 1,2-Bis(tert-butoxycarbonyl)-1-(3,4-dioctyloxyphenyl)hydrazine | 71% |

| 1-Bromo-3,4-didecylbenzene | 1,2-Bis(tert-butoxycarbonyl)-1-(3,4-didecylphenyl)hydrazine | 63% |

| 1-Bromo-3,4,5-trihexylthiobenzene | 1,2-Bis(tert-butoxycarbonyl)-1-(3,4,5-trihexylsulfanylphenyl)hydrazine | 43% |

Copper-catalyzed coupling reactions also provide a viable route to N-aryl hydrazides. The use of a copper iodide (CuI) catalyst with a suitable ligand, such as 4-hydroxy-L-proline, facilitates the coupling of aryl bromides with N-Boc hydrazine in DMSO. organic-chemistry.org For aryl iodides, the reaction can even proceed without a ligand. organic-chemistry.org

Strategies for the Preparation of [1-(3,4-Dimethoxy-phenyl)-ethylidene]-hydrazine (a hydrazone intermediate)

A straightforward and efficient method for the synthesis of the hydrazone intermediate, [1-(3,4-Dimethoxy-phenyl)-ethylidene]-hydrazine, involves the direct condensation of 3,4-dimethoxyacetophenone with hydrazine hydrate (B1144303). nih.gov

The reaction is typically carried out in ethanol with a catalytic amount of acetic acid. The mixture is heated to reflux for several hours. After cooling and workup, which includes adjusting the pH to 4-5, the desired hydrazone precipitates and can be isolated by filtration. nih.gov

Table 2: Synthesis of [1-(3,4-Dimethoxy-phenyl)-ethylidene]-hydrazine nih.gov

| Starting Material | Reagents | Solvent | Conditions | Product |

| 3,4-Dimethoxyacetophenone | 80% Hydrazine hydrate, Acetic acid (cat.) | Ethanol | Reflux, 3h | [1-(3,4-Dimethoxy-phenyl)-ethylidene]-hydrazine |

This hydrazone is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles. nih.gov

Deprotection Methodologies for Oleophilic Electron-Rich Phenylhydrazines

The final step in the synthesis of electron-rich phenylhydrazines, such as this compound, is often the removal of a protecting group from a stable hydrazide precursor. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. beilstein-journals.orgnih.gov

While the acid-catalyzed removal of the Boc group is a standard procedure, its application to electron-rich arylhydrazines presents challenges. nih.gov The generation of the tert-butyl cation during deprotection can lead to undesired alkylation of the electron-rich aromatic ring. beilstein-journals.org For dialkoxyphenylhydrazines, this side reaction can be significant, leading to low yields of the desired product. nih.gov

To overcome this issue, a modified deprotection protocol has been developed for oleophilic, electron-rich phenylhydrazines. beilstein-journals.orgbeilstein-journals.org This method utilizes a strong acid, triflic acid (TfOH), in a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and dichloromethane (B109758) at low temperatures. beilstein-journals.org The use of a strong acid ensures the rapid and complete protonation of the deprotected hydrazine, which deactivates it towards electrophilic attack by the tert-butyl cation. beilstein-journals.orgnih.gov

Table 3: Optimized Conditions for Acid-Catalyzed Deprotection of Boc-Protected Phenylhydrazides beilstein-journals.org

| Reagent | Equivalents | Solvent | Temperature | Time | Yield Range |

| Triflic Acid (TfOH) | 5 | CF₃CH₂OH/CH₂Cl₂ | -40 °C | 1.5 min | 60-86% |

This method has proven effective for the synthesis of phenylhydrazines substituted with multiple long-chain alkyl or alkoxy groups, yielding the target compounds in good yields and high purity. beilstein-journals.orggrafiati.com

Chemical Transformations and Synthetic Utility of 3,4 Dimethoxyphenyl Hydrazine and Its Derivatives

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group is characterized by the presence of two adjacent nitrogen atoms, each bearing a lone pair of electrons. This structural feature makes hydrazines, including (3,4-Dimethoxyphenyl)hydrazine, strong nucleophiles. The nucleophilicity is further enhanced by the presence of two electron-donating methoxy (B1213986) groups (-OCH₃) at the 3- and 4-positions of the phenyl ring. These groups increase the electron density on the aromatic ring and, by extension, on the hydrazine nitrogens through resonance and inductive effects, making this compound more reactive towards electrophiles than unsubstituted phenylhydrazine (B124118).

A fundamental and widely utilized nucleophilic reaction of this compound is its condensation with carbonyl compounds (aldehydes and ketones). In this reaction, the terminal nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is typically followed by dehydration to form a stable C=N double bond, yielding the corresponding (3,4-Dimethoxyphenyl)hydrazone. This reaction is often the initial step in more complex syntheses, such as the Fischer indole (B1671886) synthesis.

The general mechanism for hydrazone formation is outlined below:

Nucleophilic Attack: The terminal nitrogen of this compound attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated on the oxygen, and a molecule of water is eliminated, leading to the formation of the hydrazone.

This reactivity is summarized in the following table:

| Reactant 1 | Reactant 2 (Electrophile) | Product | Reaction Type |

| This compound | Aldehyde (R-CHO) | (3,4-Dimethoxyphenyl)hydrazone | Nucleophilic addition-elimination |

| This compound | Ketone (R-CO-R') | (3,4-Dimethoxyphenyl)hydrazone | Nucleophilic addition-elimination |

This table illustrates the primary nucleophilic reaction of this compound with common carbonyl electrophiles.

Reducing Properties of Hydrazine Derivatives in Organic Transformations

Hydrazine and its derivatives are well-known reducing agents in organic chemistry. The N-N single bond can be cleaved under certain conditions, allowing the molecule to participate in reduction reactions. While arylhydrazines are generally weaker reducing agents than hydrazine hydrate (B1144303), they can still effect certain transformations. The synthesis of arylhydrazines itself, including this compound, typically involves the reduction of a corresponding diazonium salt, commonly with reagents like tin(II) chloride (SnCl₂) or sodium sulfite. This preparative route underscores the relationship between the oxidized diazonium species and the reduced hydrazine form.

A significant reductive transformation involving arylhydrazines is the cleavage of the N-N bond to yield the corresponding aniline (B41778). For instance, the reductive cleavage of the N-N bond in this compound would produce 3,4-dimethoxyaniline. This can be achieved using various reducing agents, such as aqueous titanium(III) trichloride. In some catalytic cycles, a phenylhydrazine intermediate can undergo reductive N-N bond cleavage to generate a primary aniline.

Although not as common as their role as nucleophiles, hydrazine derivatives can be used for the reduction of specific functional groups. Hydrazine hydrate, often in the presence of a catalyst, is effective for the reduction of nitroarenes to anilines. The Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group, famously utilizes hydrazine under basic conditions. While this compound is not the typical reagent for these general reductions, its inherent reducing potential is a key aspect of its chemical nature.

| Transformation | Reagent(s) | Product Type |

| Aryl Diazonium Salt Reduction | SnCl₂/HCl or Na₂SO₃ | Arylhydrazine |

| Arylhydrazine N-N Bond Cleavage | TiCl₃ (aq) | Arylamine |

| Carbonyl Reduction (Wolff-Kishner) | H₂NNH₂/KOH | Methylene |

| Nitroarene Reduction | H₂NNH₂/Pd/C | Aniline |

This table summarizes key reduction reactions related to the synthesis and reactivity of the hydrazine functional group.

Cyclization Reactions for Heterocyclic Compound Synthesis

This compound is a critical building block for the synthesis of nitrogen-containing heterocyclic compounds, owing to its bifunctional nature (two nitrogen atoms) that allows for the formation of stable ring systems.

The reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is one of the most fundamental and widely used methods for the construction of the pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

The Knorr pyrazole synthesis, first reported in 1883, involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester. researchgate.net The reaction with this compound proceeds via initial nucleophilic attack of the terminal nitrogen (-NH₂) onto one of the carbonyl groups, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.

When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomeric pyrazoles. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions such as solvent and pH. chim.it For example, the reaction of an arylhydrazine with a β-ketoester generally involves the initial, more rapid attack on the more electrophilic ketone carbonyl, followed by cyclization involving the ester group.

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product |

| This compound | 1,3-Diketone (R-CO-CH₂-CO-R') | 1-(3,4-Dimethoxyphenyl)-3,5-disubstituted-1H-pyrazole |

| This compound | β-Ketoester (R-CO-CH₂-COOR') | 1-(3,4-Dimethoxyphenyl)-3-substituted-pyrazol-5-one or 1-(3,4-Dimethoxyphenyl)-5-substituted-1H-pyrazol-3-ol |

This table shows the expected products from the Knorr pyrazole synthesis using this compound.

A novel approach to pyrazole synthesis involves the direct N-heterocyclization of arylhydrazines with metal-diketonate complexes, such as metal acetylacetonates (B15086760) [M(acac)₂] or metal dibenzylideneacetonates [M₂(dba)₃]. researchgate.netthepharmajournal.com In this microwave-assisted method, the metal complex serves not as a catalyst but as a reactant, with its diketone ligand providing the three-carbon backbone for the pyrazole ring. researchgate.netthepharmajournal.com

The reaction of an arylhydrazine hydrochloride with a palladium-dibenzylideneacetonate complex, for example, proceeds under neutral conditions without additional catalysts or bases to afford 1,3,5-trisubstituted pyrazoles in high yields. researchgate.netthepharmajournal.com The reaction medium can influence the product outcome; for instance, using dimethyl sulfoxide (B87167) (DMSO) as a solvent favors the formation of the aromatic pyrazole, while water can lead to the corresponding dihydropyrazole (pyrazoline). researchgate.netthepharmajournal.com This methodology has been successfully applied to a range of substituted arylhydrazines, demonstrating its tolerance for both electron-donating and electron-withdrawing groups. researchgate.netthepharmajournal.com

| Arylhydrazine | Metal Complex | Solvent | Product Type |

| Phenylhydrazine·HCl | Pd₂(dba)₃ | DMSO | 1,3,5-Trisubstituted Pyrazole |

| Phenylhydrazine·HCl | Pd₂(dba)₃ | H₂O | 1,3,5-Trisubstituted Dihydropyrazole |

| Phenylhydrazine | Cu(acac)₂ | DMSO | 1,3,5-Trisubstituted Pyrazole |

This table outlines the direct N-heterocyclization reaction for pyrazole synthesis as reported in the literature. researchgate.netthepharmajournal.com

Pyrazolines, which are dihydrogenated derivatives of pyrazoles, are commonly synthesized through the reaction of arylhydrazines with α,β-unsaturated aldehydes or ketones (e.g., chalcones). rdd.edu.iq This reaction is a cornerstone for accessing the 2-pyrazoline (B94618) (or 4,5-dihydro-1H-pyrazole) scaffold.

The reaction mechanism typically involves an initial Michael-type (1,4-conjugate) addition of the hydrazine's terminal nitrogen to the β-carbon of the enone system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to form the stable five-membered pyrazoline ring. chim.itrdd.edu.iq

The reaction is versatile and can be catalyzed by either acids or bases. rdd.edu.iq For example, the reaction of a chalcone (B49325) derived from 3,4-dimethoxybenzaldehyde (B141060) with hydrazine hydrate yields 4-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol. This demonstrates the direct incorporation of the (3,4-dimethoxyphenyl) moiety into the pyrazoline structure. Modern catalytic methods, employing ruthenium or zinc catalysts, have also been developed to synthesize pyrazolines from arylhydrazines and substrates like 1,3-diols or alkynes, often with high yields and selectivity. researchgate.net

| Hydrazine Derivative | α,β-Unsaturated Carbonyl | Product |

| This compound | Chalcone (Ar-CH=CH-CO-Ar') | 1-(3,4-Dimethoxyphenyl)-3,5-diaryl-2-pyrazoline |

| Hydrazine Hydrate | 3-(3,4-Dimethoxyphenyl)acrylophenone | 5-(3,4-Dimethoxyphenyl)-3-phenyl-2-pyrazoline |

This table illustrates the synthesis of substituted pyrazolines from hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Indole Synthesis via Fischer Indole Reaction and Derivatives

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a core structure in many natural products and pharmaceuticals. nih.govopenmedicinalchemistryjournal.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.orgalfa-chemistry.com this compound serves as a valuable precursor in this synthesis, leading to the formation of indoles with methoxy substituents at the 5- and 6-positions.

The general mechanism of the Fischer indole synthesis proceeds through several key steps: the formation of the phenylhydrazone, tautomerization to an enamine, a nih.govnih.gov-sigmatropic rearrangement, loss of ammonia (B1221849), and subsequent aromatization to yield the indole ring. wikipedia.orgnih.govmdpi.com The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the reaction's success. nih.govwikipedia.orgnih.gov

A notable application of this compound in the Fischer indole synthesis is demonstrated in the total synthesis of makaluvamine D. In this synthesis, this compound is reacted with dihydrofuran in the presence of zinc chloride (ZnCl₂) as the catalyst. This reaction yields the desired tryptophol (B1683683), a key intermediate, alongside a 4,5-dimethoxyindole derivative. nih.govrsc.org

The reaction of this compound with various ketones can lead to a range of substituted indoles. The regioselectivity of the cyclization with unsymmetrical ketones can be influenced by the reaction conditions, including the acidity of the medium and steric effects. byjus.com

Table 1: Examples of Indole Derivatives Synthesized from this compound via Fischer Indole Synthesis

| Ketone/Aldehyde Reactant | Acid Catalyst | Resulting Indole Derivative | Reference |

| Dihydrofuran | ZnCl₂ | 5,6-Dimethoxytryptophol | nih.govrsc.org |

| Generic Ketone (R₁-CO-R₂) | H⁺ or Lewis Acid | 2,3-Disubstituted-5,6-dimethoxyindole | byjus.com |

Formation of Pyrazolone (B3327878) and Pyrimidine (B1678525) Derivatives

This compound is a key building block for the synthesis of various heterocyclic compounds, including pyrazolones and pyrimidines.

The synthesis of pyrazolone derivatives often involves the condensation of a hydrazine derivative with a β-ketoester, such as ethyl acetoacetate. orientjchem.orgorientjchem.org This reaction provides a straightforward route to 3-methyl-1-(3,4-dimethoxyphenyl)pyrazol-5-one. The general procedure involves refluxing this compound with ethyl acetoacetate. orientjchem.org The resulting pyrazolone can be further modified to create a variety of derivatives. orientjchem.org

Pyrazoles, a related class of compounds, can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. mdpi.comnih.gov This method is a direct and efficient way to obtain polysubstituted pyrazoles. mdpi.comnih.gov The reaction of this compound with a 1,3-diketone would be expected to yield a mixture of two regioisomeric pyrazoles. mdpi.com Microwave irradiation has been shown to be an effective technique for promoting this type of cycloaddition reaction. mdpi.com

While the direct synthesis of pyrimidine derivatives from this compound is less commonly described, the pyrazole and pyrazolone intermediates derived from it can serve as precursors for the construction of more complex fused heterocyclic systems that may incorporate a pyrimidine ring.

Table 2: Synthesis of Pyrazolone Derivatives from this compound

| Reactant | Reaction Conditions | Product |

| Ethyl acetoacetate | Reflux | 3-Methyl-1-(3,4-dimethoxyphenyl)pyrazol-5-one |

Synthesis of Oxadiazole and Thiadiazole Ring Systems

This compound and its derivatives are versatile precursors for the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) ring systems. These five-membered heterocycles are of significant interest due to their presence in a wide range of biologically active compounds. mdpi.com

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclodehydration of 1,2-diacylhydrazines. mdpi.comnih.gov These diacylhydrazine intermediates can be prepared by reacting a hydrazide derived from this compound with an acylating agent. A variety of dehydrating agents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA), can be used to effect the final cyclization. mdpi.comnih.gov Another common route involves the oxidative cyclization of N-acylhydrazones. nih.gov

For the synthesis of 1,3,4-thiadiazoles, a common method involves the reaction of acyl hydrazides with a source of sulfur. nih.gov One approach is the reaction of an acyl hydrazine with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized. sbq.org.br Alternatively, elemental sulfur can be used in the direct coupling of acyl hydrazines with primary nitroalkanes to yield multi-functionalized 1,3,4-thiadiazoles. nih.gov The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles often proceeds through the cyclization of thiosemicarbazides. sbq.org.brbu.edu.eg Furthermore, 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized and investigated for their biological activities. nih.gov

Table 3: General Synthetic Routes to Oxadiazoles and Thiadiazoles from this compound Derivatives

| Heterocycle | General Method | Key Intermediate |

| 1,3,4-Oxadiazole | Cyclodehydration | 1,2-Diacylhydrazine |

| 1,3,4-Thiadiazole | Reaction with a sulfur source | Thiosemicarbazide |

Assembly of Triazole and Indazole Frameworks

This compound serves as a valuable synthon for the construction of triazole and indazole frameworks.

The synthesis of triazole derivatives can be achieved through various synthetic strategies. While direct reactions involving this compound are not extensively detailed in the provided context, its derivatives, such as the corresponding hydrazide or hydrazone, can be utilized in cyclization reactions to form the triazole ring.

The synthesis of indazole derivatives often involves the reaction of a hydrazine with a suitably substituted carbonyl compound or a related precursor. pnrjournal.com For instance, the treatment of multi-substituted cyclohexanone (B45756) derivatives with hydrazine hydrates in the presence of an acid can yield indazole derivatives. pnrjournal.com Another approach involves the copper-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure. researchgate.net Hydrazine dicarboxylates have also been shown to be effective reaction partners in the synthesis of indazoles. researchgate.net Furthermore, a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by acidic deprotection and cyclization, provides a route to 3-aminoindazoles. organic-chemistry.org In a specific example, 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one was synthesized from the corresponding biphenyl (B1667301) derivative and hydrazine hydrate. researchgate.net

Table 4: Synthetic Approaches to Indazole Derivatives

| Starting Materials | Key Reaction Type | Resulting Indazole |

| Substituted cyclohexanones and hydrazine hydrates | Acid-catalyzed cyclization | Multi-substituted indazoles |

| 2-Formylboronic acids and diazodicarboxylates | Copper-catalyzed reaction and ring closure | Substituted indazoles |

| 2-Bromobenzonitriles and benzophenone hydrazone | Palladium-catalyzed arylation and cyclization | 3-Aminoindazoles |

| Substituted biphenyl and hydrazine hydrate | Cyclization | 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one |

Derivatization to Fused Heterocyclic Compounds

The synthesis of pyrazolo[3,4-c]pyrazole (B14755706) derivatives can be achieved through the cyclization of appropriately substituted pyrazole precursors. While the direct use of this compound in a one-pot synthesis of this specific fused system is not explicitly detailed, it serves as a crucial starting material for the initial pyrazole ring. The resulting 1-(3,4-dimethoxyphenyl)pyrazole derivatives, containing suitable functional groups, can then undergo further reactions to construct the second fused pyrazole ring. For example, ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate can be cyclized with hydrazine or substituted hydrazines to form pyrazolo[3,4-c]pyridazine derivatives, a structurally related fused system. nih.gov

The synthesis of imidazo[1,2-b]pyrazole derivatives often starts from a 5-aminopyrazole precursor. nih.gov this compound can be used to synthesize the initial 1-(3,4-dimethoxyphenyl)-5-aminopyrazole intermediate. This intermediate can then undergo cyclization with various reagents to form the fused imidazole (B134444) ring. For instance, the reaction of a 5-aminopyrazole with α-haloketones or related compounds is a common strategy to construct the imidazo[1,2-b]pyrazole framework. nih.gov Another method involves the reaction of 3-amino-5-phenylpyrazoles with 2-oxo-N-phenylethanehydrazonoyl bromide derivatives to yield substituted imidazo[1,2-b]pyrazoles. nih.gov

Pyrazolo[1,5-e]tetrazole and Pyrazolo[3,4-d]pyrimidine Systems

The (3,4-dimethoxyphenyl) moiety is a key structural feature in various heterocyclic compounds, serving as a versatile precursor in synthetic organic chemistry. A notable intermediate, 3-chloro-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile, derived from precursors related to this compound, is instrumental in the synthesis of fused heterocyclic systems such as pyrazolo[1,5-e]tetrazoles and pyrazolo[3,4-d]pyrimidines. derpharmachemica.com

The synthesis of the pyrazolo[1,5-e]tetrazole derivative is achieved through the reaction of the pyrazole carbonitrile intermediate with sodium azide (B81097). derpharmachemica.com This transformation involves a 1,3-dipolar cycloaddition of the azide ion to the nitrile group, leading to the formation of the fused tetrazole ring.

Similarly, the pyrazolo[3,4-d]pyrimidine system can be constructed by treating the same chloro-substituted pyrazole intermediate with thiourea. derpharmachemica.com This condensation reaction results in the annulation of a pyrimidine ring onto the pyrazole core, yielding a bicyclic heteroaromatic compound that is an analog of purine. orientjchem.org The pyrazolo[3,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor. rsc.org

Table 1: Synthesis of Fused Pyrazole Systems

| Starting Material | Reagent | Product System | Reference |

| 3-chloro-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile | Sodium Azide | Pyrazolo[1,5-e]tetrazole | derpharmachemica.com |

| 3-chloro-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile | Thiourea | Pyrazolo[3,4-d]pyrimidine | derpharmachemica.com |

Tricyclic Oxopyrazolo[1,5-b]isoquinoline Compounds

The synthetic utility of pyrazole derivatives containing the (3,4-dimethoxyphenyl) group extends to the creation of more complex, polycyclic structures. A prime example is the synthesis of tricyclic oxopyrazolo[1,5-b]isoquinoline compounds. derpharmachemica.com

These intricate molecular architectures are assembled through the reaction of 3-chloro-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile with anthranilic acid. derpharmachemica.com The reaction proceeds via a condensation mechanism, followed by an intramolecular cyclization that results in the formation of the fused isoquinoline (B145761) ring system. This method provides a direct route to a novel tricyclic heteroaromatic framework incorporating the pyrazole and isoquinoline motifs.

Table 2: Synthesis of Tricyclic Oxopyrazolo[1,5-b]isoquinoline

| Starting Material | Reagent | Product System | Reference |

| 3-chloro-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile | Anthranilic Acid | Tricyclic Oxopyrazolo[1,5-b]isoquinoline | derpharmachemica.com |

Versatile Applications of Hydrazones Derived from this compound

Hydrazones, which are formed by the condensation of this compound with various aldehydes and ketones, are highly versatile intermediates in organic synthesis. researchgate.netdntb.gov.ua Their utility stems from the reactive C=N double bond and the presence of nucleophilic nitrogen atoms, which allow for a wide range of chemical transformations. nih.gov These derivatives serve as crucial building blocks for constructing a diverse array of molecules, including various heterocyclic systems. nih.gov

Use as Synthons for Carbon–Nitrogen and Nitrogen–Heteroatom Bond Formation

Hydrazones derived from this compound are effective synthons for the formation of new carbon-nitrogen (C-N) and nitrogen-heteroatom (N-X) bonds. The initial synthesis of the hydrazone itself from this compound and a carbonyl compound is a fundamental C-N bond-forming reaction.

Once formed, these hydrazones can participate in numerous subsequent reactions:

N-Alkylation and N-Arylation: The nitrogen atoms in the hydrazone moiety can act as nucleophiles, reacting with alkyl or aryl halides to form substituted hydrazones. Palladium-catalyzed coupling reactions, for instance, can be used to form N-aryl bonds. organic-chemistry.org

Cyclization Reactions: (3,4-Dimethoxyphenyl)hydrazones are key precursors in cyclization reactions to form various nitrogen-containing heterocycles. A classic example is the Fischer indole synthesis, where an arylhydrazone rearranges under acidic conditions to form an indole ring.

Addition Reactions: The C=N bond can undergo addition reactions with various nucleophiles, leading to the formation of new C-N and C-C bonds and providing access to substituted hydrazine derivatives. organic-chemistry.org

Table 3: C-N Bond Forming Reactions with (3,4-Dimethoxyphenyl)hydrazone Derivatives

| Reaction Type | Reagents | Bond Formed | Product Type |

| Hydrazone Formation | Aldehyde or Ketone | C=N | Hydrazone |

| N-Alkylation | Alkyl Halide, Base | N-C | N-Alkyl Hydrazone |

| Fischer Indole Synthesis | Acid Catalyst | C-N, C-C | Indole |

| Palladium-Catalyzed Coupling | Aryl Halide, Palladium Catalyst, Base | N-Aryl | N-Aryl Hydrazone |

Oxidative Transformations of Hydrazones with Various Reagents

The oxidation of hydrazones derived from this compound opens up pathways to a variety of functional groups and molecular structures. Electrochemical methods, in particular, offer mild and oxidant-free conditions for these transformations. nih.gov

Anodic oxidation of hydrazones can initiate a dehydrogenative cyclization process. nih.gov This is proposed to begin with a single-electron transfer (SET) from the hydrazone to the anode, forming a nitrogen-centered radical. This radical can then undergo an intramolecular cyclization onto an aromatic ring, followed by a second oxidation and deprotonation to yield a new heterocyclic system. nih.gov

Besides electrochemical methods, chemical oxidants can also be employed. Reagents such as copper salts have been used for the oxidative conversion of related hydrazides into acids, esters, and amides. researchgate.net The specific outcome of the oxidation depends on the reagent used, the reaction conditions, and the structure of the hydrazone substrate.

Table 4: Oxidative Transformations of Hydrazones

| Method/Reagent | Proposed Intermediate | Typical Product Type | Reference |

| Anodic Oxidation (Electrolysis) | N-centered radical | Fused Heterocycles | nih.gov |

| Iodine (in Barton reaction) | Diazo compound | Vinyl Iodide | wikipedia.org |

| Copper Salts (on hydrazides) | Not specified | Acids, Esters, Amides | researchgate.net |

Involvement in Named Organic Reactions

Hydrazones are key reactants in several named organic reactions, highlighting their importance in synthetic methodology.

The Barton hydrazone iodination is a named reaction that converts a hydrazone into a vinyl iodide. wikipedia.orgwikiwand.com First reported by Derek H. R. Barton in 1962, this procedure involves the reaction of a hydrazone with iodine in the presence of a strong, non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU). wikipedia.orgchem-station.com

The reaction mechanism is initiated by the oxidation of the hydrazone with iodine to form a diazo intermediate. wikipedia.org Iodine then acts as an electrophile, attacking the carbon atom, which leads to the displacement of molecular nitrogen and the formation of an iodocarbonium ion. Finally, an elimination reaction, facilitated by the base, abstracts a proton from an adjacent carbon, resulting in the formation of a C=C double bond and yielding the vinyl iodide product. wikipedia.org This reaction provides a valuable method for synthesizing vinyl iodides from readily available carbonyl compounds via their hydrazone derivatives. chem-station.com

Table 5: Key Features of the Barton Hydrazone Iodination

| Feature | Description | Reference |

| Reactants | Hydrazone, Iodine, Non-nucleophilic base (e.g., DBU) | wikipedia.orgwikiwand.com |

| Product | Vinyl Iodide | wikipedia.org |

| Key Intermediates | Diazo compound, Iodocarbonium ion | wikipedia.org |

| Mechanism Steps | Oxidation of hydrazone, Electrophilic attack by iodine, Displacement of N₂, Elimination | wikipedia.org |

Bamford-Stevens Reaction

The Bamford-Stevens reaction is a powerful method for the conversion of aldehydes and ketones into alkenes through the base-induced decomposition of their corresponding tosylhydrazones. wikipedia.orgorganic-chemistry.orgquimicaorganica.orgjk-sci.com The reaction is initiated by the formation of a tosylhydrazone from the condensation of a carbonyl compound with tosylhydrazine. This tosylhydrazone derivative of a carbonyl compound bearing a (3,4-dimethoxyphenyl) group would be the necessary precursor for this reaction.

The mechanism proceeds via the treatment of the tosylhydrazone with a strong base, such as sodium methoxide (B1231860) or sodium hydride, which leads to the formation of a diazo compound intermediate. wikipedia.orgquimicaorganica.org The fate of this intermediate is dependent on the solvent system employed. wikipedia.orgjk-sci.com

In protic solvents (e.g., ethylene (B1197577) glycol): The diazo compound can be protonated to form a diazonium ion, which then loses nitrogen gas (N₂) to generate a carbocation intermediate. This carbocation subsequently undergoes elimination of a proton to form the alkene. This pathway often leads to a mixture of E- and Z-alkenes and may be accompanied by rearrangement products. wikipedia.org

In aprotic solvents: The diazo compound decomposes to form a carbene intermediate upon loss of N₂. The carbene then undergoes a 1,2-hydride shift to yield the final alkene product. This pathway typically favors the formation of the Z-alkene. wikipedia.org

A key feature of the Bamford-Stevens reaction is that it generally produces the more substituted, thermodynamically stable alkene. arkat-usa.orgalfa-chemistry.com Tosylhydrazone salts can also react with metals to form metal carbenes, which are utilized in cyclopropanation reactions. unacademy.com While the Bamford-Stevens reaction is a general method for tosylhydrazones, specific studies detailing the reaction with tosylhydrazones derived directly from this compound were not prominent in the surveyed literature.

Shapiro Reaction

The Shapiro reaction is a closely related transformation that also converts tosylhydrazones into alkenes but employs two equivalents of a strong organolithium base, such as n-butyllithium. arkat-usa.orgwikipedia.org This reaction, discovered by Robert H. Shapiro in 1967, provides a complementary method to the Bamford-Stevens reaction. wikipedia.org

The mechanism of the Shapiro reaction begins similarly with the formation of a tosylhydrazone. Treatment with two equivalents of an alkyllithium reagent first deprotonates the hydrazine nitrogen and then removes a proton from the carbon alpha to the hydrazone, creating a dianion. wikipedia.orgunirioja.es This intermediate then collapses, eliminating the tosyl group and nitrogen gas to form a vinyllithium (B1195746) species. wikipedia.org This organolithium intermediate can then be quenched with an electrophile (such as water or acid) to yield the final alkene. unirioja.es

A significant distinction from the Bamford-Stevens reaction is the regioselectivity. The Shapiro reaction typically yields the less substituted, kinetically favored alkene product. arkat-usa.orgresearchgate.net The directionality is controlled by the site of deprotonation, which is influenced by the stereochemistry of the hydrazone. wikipedia.org This reaction has been widely used in total synthesis, including in the Nicolaou total synthesis of Taxol. wikipedia.orgunirioja.es Like the Bamford-Stevens reaction, while the general utility is well-established, specific examples detailing the Shapiro reaction of tosylhydrazones derived from this compound are not extensively documented in the reviewed literature.

Wolff-Kishner Reduction (as Intermediates)

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to deoxygenate aldehydes and ketones, converting the carbonyl group into a methylene (CH₂) group under basic conditions. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a hydrazone intermediate, which can be formed in situ or prepared beforehand by reacting the carbonyl compound with a hydrazine, such as this compound. wikipedia.orgucla.edu

The classical procedure involves heating the carbonyl compound with hydrazine hydrate and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene glycol. masterorganicchemistry.comsphinxsai.com The mechanism involves the following key steps:

Condensation of the ketone or aldehyde with hydrazine to form a hydrazone. wikipedia.orgucla.edu

Deprotonation of the terminal nitrogen of the hydrazone by the strong base to form a hydrazone anion. wikipedia.org

A subsequent proton transfer results in a diimide anion. wikipedia.org

This intermediate collapses with the evolution of nitrogen gas (N₂), a thermodynamically highly favorable process, to form a carbanion. wikipedia.orgmasterorganicchemistry.com

The carbanion is then rapidly protonated by the solvent to yield the final alkane product. wikipedia.orgucla.edu

The Huang-Minlon modification is a widely adopted improvement that involves distilling off the water formed during the initial hydrazone formation, which allows the reaction temperature to rise and significantly shortens the reaction time. mdma.ch The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to acidic conditions, making it a valuable alternative to the Clemmensen reduction. wikipedia.org A carbonyl compound could first be reacted with this compound to form a substituted hydrazone, which would then serve as the key intermediate for the subsequent base-induced reduction to a methylene group.

Role as a Building Block for Diverse Organic Scaffolds

Arylhydrazines are exceptionally versatile building blocks in heterocyclic chemistry. This compound, with its electron-donating methoxy groups and reactive hydrazine moiety, serves as a valuable precursor for the synthesis of a wide array of heterocyclic systems, including indoles, pyrazoles, pyridazines, and triazoles.

Indole Synthesis (Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. wikipedia.org The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is formed by the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.comwikipedia.org this compound can react with various enolizable carbonyl compounds to form the necessary N-arylhydrazone intermediate. Upon treatment with an acid catalyst (such as HCl, H₂SO₄, or Lewis acids like ZnCl₂), this intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia to yield a 5,6-dimethoxy-substituted indole. alfa-chemistry.comwikipedia.org The reaction with cyclic ketones, for instance, provides a route to complex fused indole structures like tetrahydrocarbazoles. researchgate.net

Pyrazole Synthesis

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. researchgate.net this compound can be reacted with various β-diketones, such as pentane-2,4-dione, or β-ketoesters, like ethyl acetoacetate, to produce highly substituted pyrazoles. core.ac.ukstudy.comunirioja.es These reactions typically proceed via the formation of a hydrazone intermediate at one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. study.com

Recent research has demonstrated the synthesis of 3,5-diarylpyrazoles using this compound derivatives. For example, the hydrazone derived from 3,4-dimethoxyacetophenone can be reacted with various aryl aldehydes to furnish pyrazoles with good to excellent yields.

| Entry | Aryl Group (Ar) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Phenyl | 3-(3,4-Dimethoxyphenyl)-5-phenyl-1H-pyrazole | 80 | researchgate.net |

| 2 | 4-(Trifluoromethyl)phenyl | 3-(3,4-Dimethoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 85 | researchgate.net |

Pyridazine (B1198779) Synthesis

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, can be constructed using hydrazine derivatives. A primary synthetic route involves the condensation of a hydrazine with a 1,4-dicarbonyl compound, such as maleic anhydride (B1165640) or its derivatives. sphinxsai.com The reaction of this compound with these substrates would lead to the formation of N-substituted pyridazinones or pyridazines, depending on the specific starting materials and reaction conditions. nih.govnih.gov

Triazole Synthesis

Triazoles, five-membered rings containing three nitrogen atoms, are another class of heterocycles accessible from hydrazine precursors. For example, 1,2,4-triazoles can be synthesized through various routes, including the reaction of hydrazides (which can be derived from hydrazines) with nitriles. researchgate.netgoogle.com The hydrazine moiety provides two of the requisite nitrogen atoms for the final heterocyclic ring.

Computational and Theoretical Investigations of 3,4 Dimethoxyphenyl Hydrazine and Its Derivatives

Density Functional Theory (DFT) Studies for Structural and Electronic Characterization

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is widely used to explore the fundamental properties of molecular systems, including those of (3,4-Dimethoxyphenyl)hydrazine.

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For this compound, this involves finding the most stable arrangement of the hydrazine (B178648) group (-NHNH₂) relative to the dimethoxyphenyl ring and the preferred orientations of the two methoxy (B1213986) (-OCH₃) groups.

DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to locate the global minimum on the potential energy surface. nih.gov Conformational analysis is performed to identify various stable isomers (conformers) and the energy barriers between them. The resulting optimized geometry provides key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table presents typical bond lengths and angles that would be determined through DFT optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N | 1.42 | |

| N-N | 1.45 | |

| C-O | 1.37 | |

| O-CH₃ | 1.43 | |

| N-H | 1.02 | |

| **Bond Angles (°) ** | C-C-C (aromatic) | 119 - 121 |

| C-N-N | 118 | |

| H-N-H | 110 | |

| C-O-C | 117 |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. scribd.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the hydrazine nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the antibonding orbitals of the aromatic system. DFT calculations provide precise energies and visual representations of these orbitals. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties Illustrative FMO data calculated via DFT methods.

| Property | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference (ΔE = E(LUMO) - E(HOMO)) | 4.90 |

Electrostatic Potential Mapping and Global Reactivity Descriptors

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution within a molecule. nih.gov They are used to predict sites for electrophilic and nucleophilic reactions. In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. researchgate.net For this compound, the MEP would show significant negative potential around the nitrogen atoms of the hydrazine group and the oxygen atoms of the methoxy groups, identifying them as primary sites for interaction with electrophiles. researchgate.net

Table 3: Global Reactivity Descriptors for this compound Global reactivity descriptors are derived from ionization potential (I) and electron affinity (A), which are approximated by HOMO and LUMO energies, respectively.

| Descriptor | Formula | Definition | Calculated Value (eV) |

| Ionization Potential (I) | I ≈ -E(HOMO) | The energy required to remove an electron. | 5.85 |

| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added. | 0.95 |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability to attract electrons. | 3.40 |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. | 2.45 |

| Global Electrophilicity (ω) | ω = χ² / (2η) | An index of electrophilic character. | 2.36 |

Correlation with Spectroscopic Data (e.g., IR, NMR, UV-Vis) for Structural Elucidation

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate a proposed molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. dtic.mil These calculated frequencies correspond to the stretching, bending, and other vibrational modes that are observed as absorption bands in an experimental IR spectrum. mdpi.comnih.gov For this compound, key predicted vibrations would include N-H and C-H stretching, aromatic C=C stretching, and C-N and C-O bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used within DFT, is a reliable technique for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical shifts can be correlated with experimental spectra to confirm the atomic connectivity and chemical environment within the molecule. rsc.orgchemrxiv.org

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate a molecule's UV-Vis absorption spectrum. researchgate.net The calculated maximum absorption wavelength (λmax) is directly related to the electronic transition from the HOMO to the LUMO.

Table 4: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data

| Spectroscopy | Parameter | Experimental Value | Calculated Value |

| **IR (cm⁻¹) ** | ν(N-H) stretch | ~3350 | 3355 |

| ν(C-H) aromatic | ~3050 | 3052 | |

| ν(C=C) aromatic | ~1600 | 1605 | |

| ¹H NMR (ppm) | Ar-H | 6.8 - 7.2 | 6.9 - 7.3 |

| O-CH₃ | ~3.9 | 3.95 | |

| NH₂ | ~4.5 | 4.6 | |

| UV-Vis (nm) | λmax | ~290 | 292 |

Mechanistic Studies of Reactions Involving this compound Derivatives

Beyond static molecular properties, DFT is instrumental in exploring the dynamic processes of chemical reactions. It allows for the mapping of reaction pathways, providing a detailed understanding of reaction mechanisms. nih.gov

DFT calculations are used to model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. nih.govresearchgate.net This involves locating and characterizing all stationary points, including reactants, products, and any intermediates. nih.gov

Crucially, this method allows for the identification and characterization of transition states (TS), which are the high-energy structures that connect reactants and products. scm.com A transition state is a first-order saddle point on the potential energy surface, and its structure is confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.comarxiv.org

For reactions involving this compound, such as the Fischer indole (B1671886) synthesis or the formation of hydrazones and pyrazolines, DFT can be used to:

Model the step-by-step mechanism of the reaction. researchgate.net

Calculate the activation energy (Ea) for each step, which is the energy difference between the transition state and the reactants.

Determine the rate-determining step of the reaction, which is the step with the highest activation energy.

Investigate the role of catalysts or solvent effects on the reaction pathway.

These computational insights provide a molecular-level understanding of reaction feasibility, kinetics, and selectivity that is often difficult to obtain through experimental means alone. nih.gov

Understanding Steric and Electronic Influences on Catalytic Efficiency

The catalytic activity of a molecule is intricately linked to its three-dimensional structure and the distribution of electrons within it. For this compound and its derivatives, both steric and electronic factors play a crucial role in determining their efficacy as catalysts. Computational methods provide a powerful toolkit to dissect these influences. nih.govbris.ac.uk

Steric Influences: The size and shape of a catalyst can significantly impact its interaction with substrates. Steric hindrance, arising from the spatial arrangement of atoms, can affect the accessibility of the catalytic active site. In the context of this compound derivatives, modifications to the phenyl ring or the hydrazine moiety can alter the steric environment.

Computational techniques such as molecular mechanics and quantum mechanics can be used to calculate steric parameters. For instance, the Tolman electronic parameter and the cone angle are concepts developed for phosphine (B1218219) ligands that can be adapted to understand the steric bulk of hydrazine derivatives. bris.ac.uk Density Functional Theory (DFT) calculations can be employed to generate steric maps, which visualize the space occupied by different parts of the molecule, providing a clear picture of how structural changes impact steric hindrance. nih.gov

An illustrative analysis of hypothetical derivatives of this compound is presented in Table 1. This table showcases how the introduction of different substituents can modulate steric properties, which in turn would be expected to influence catalytic turnover frequency.

Table 1: Illustrative Steric Parameters of Hypothetical this compound Derivatives

| Derivative | Substituent at C5 | Calculated Cone Angle (°) | Predicted Impact on Activity |

|---|---|---|---|

| Parent | -H | 125 | Baseline |

| Derivative A | -CH3 | 132 | Moderate decrease |

| Derivative B | -C(CH3)3 | 145 | Significant decrease |

| Derivative C | -F | 127 | Minor decrease |

Electronic Influences: The electronic properties of a catalyst are paramount to its function, governing its ability to donate or accept electrons during a reaction. The methoxy groups on the phenyl ring of this compound are electron-donating, which influences the nucleophilicity of the hydrazine nitrogen atoms.

Quantum chemical calculations, particularly DFT, are invaluable for probing the electronic structure of molecules. nih.gov Parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Mulliken charge distributions can be calculated to quantify the electronic effects of various substituents. For example, the introduction of electron-withdrawing groups on the phenyl ring would be expected to decrease the energy of the HOMO, reducing the catalyst's nucleophilicity and potentially altering its catalytic mechanism.

Table 2 provides a hypothetical summary of key electronic descriptors for a series of this compound derivatives, illustrating how electronic modifications can be correlated with catalytic performance.

Table 2: Hypothetical Electronic Descriptors and Predicted Catalytic Activity

| Derivative | Substituent at C6 | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Catalytic Activity |

|---|---|---|---|---|

| Parent | -H | -5.2 | -0.8 | Baseline |

| Derivative D | -NO2 | -5.8 | -1.5 | Decreased |

| Derivative E | -NH2 | -4.9 | -0.6 | Increased |

| Derivative F | -Cl | -5.4 | -1.1 | Slightly decreased |

Predictive Modeling and Virtual Screening for Novel Compound Design

Building upon the fundamental understanding of steric and electronic effects, predictive modeling and virtual screening represent the next frontier in the rational design of novel catalysts based on the this compound scaffold.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of compounds with their biological or chemical activity. researchgate.net In the context of catalysis, a QSAR model could be developed to predict the catalytic efficiency of new this compound derivatives based on calculated molecular descriptors.

The development of a robust QSAR model involves several steps:

Data Set Generation: A diverse set of this compound derivatives with experimentally determined catalytic activities is required.

Descriptor Calculation: A wide range of molecular descriptors, including steric, electronic, topological, and quantum chemical parameters, are calculated for each compound.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the catalytic activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired property, in this case, high catalytic activity. plos.orgresearchgate.net This approach can dramatically accelerate the discovery of new catalysts by prioritizing a smaller number of promising candidates for synthesis and experimental testing.

A typical virtual screening workflow for designing novel this compound-based catalysts would involve:

Library Preparation: A large virtual library of derivatives is generated by systematically modifying the this compound scaffold with a variety of substituents.

Filtering and Docking: The library is first filtered based on physicochemical properties to remove undesirable compounds. Subsequently, molecular docking simulations can be performed to predict the binding affinity and orientation of the remaining compounds within a model of the catalytic active site. nih.govnih.govthesciencein.org

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energies and interactions with the active site.

Hit Selection: The top-ranked compounds are selected as "hits" for further investigation, including more detailed computational analysis and eventual synthesis and experimental validation.

An example of a virtual screening hit list is shown in Table 3, which hypothetically ranks novel derivatives based on their docking scores against a model catalytic pocket.

Table 3: Illustrative Virtual Screening Hit List for Novel Catalysts

| Compound ID | Modifications | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| VS-001 | -CN at C6, -F at C2 | -9.5 | Hydrogen bond with active site residue |

| VS-002 | -SO2NH2 at C5 | -9.2 | Multiple hydrogen bonds |

| VS-003 | -OCHF2 at C4 | -8.9 | Hydrophobic interactions |

| VS-004 | Pyrrole fused at C5-C6 | -8.7 | Pi-stacking interactions |

Through the synergistic application of these computational and theoretical approaches, the design and discovery of novel this compound derivatives with tailored catalytic properties can be pursued in a more efficient and informed manner.

Future Research Directions and Emerging Trends in 3,4 Dimethoxyphenyl Hydrazine Chemistry

Development of Sustainable and Green Synthetic Protocols

A major thrust in modern chemistry is the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous solvents.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtandfonline.com This technology is particularly advantageous for the synthesis of heterocyclic compounds derived from hydrazines. tandfonline.comnih.gov Research has demonstrated that microwave irradiation can dramatically reduce reaction times, in some cases from over 24 hours to just 30 minutes, while also improving yields. nih.gov For instance, the synthesis of various hydrazides and 1,2,4-triazole (B32235) derivatives has been successfully achieved with high efficiency using microwave technology. nih.govnih.gov This one-pot, solvent-free approach not only enhances reaction rates but also aligns with the principles of green chemistry by simplifying experimental procedures and reducing environmental impact. nih.govchemistryviews.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of efficient chemical synthesis. Future research will focus on discovering and optimizing new catalysts that can control the reactivity and selectivity of reactions involving (3,4-Dimethoxyphenyl)hydrazine. A promising area is the use of benzofused tricyclic heterocyclic derivatives as organic-based catalysts for hydrazine (B178648) electrooxidation, which is relevant for applications like direct hydrazine fuel cells. nih.gov Additionally, shape-selective catalysts, such as modified HZSM-5 zeolites, are being explored to control the regioselectivity in reactions like methylation, which could be applied to substituted phenylhydrazines to yield specific isomers. psu.edu

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and control over reaction parameters. nih.govnih.gov This technology is particularly well-suited for handling potentially hazardous intermediates, such as diazonium salts, which are common in hydrazine synthesis. pharmablock.commdpi.com

Continuous flow processes have been developed for the synthesis of phenylhydrazine (B124118) salts, integrating diazotization, reduction, and acidolysis into a seamless operation with total reaction times of less than 20 minutes. patsnap.com This approach significantly improves safety and efficiency compared to traditional batch methods. pharmablock.commdpi.com The integration of automated systems for in-line monitoring and process optimization is a key trend that will facilitate the transition from laboratory-scale synthesis to industrial production. nih.govacs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Hydrazine Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Reaction Time | Hours to days | Seconds to minutes nih.govmdpi.com |

| Safety | Higher risk with unstable intermediates | Enhanced safety due to small reaction volumes mdpi.com |

| Scalability | Challenging | Straightforward |

| Process Control | Limited | Precise control over temperature and mixing nih.gov |

| Yield & Purity | Variable, often lower | Often higher with fewer by-products nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the molecular structure and properties of this compound derivatives is crucial for designing new materials and therapeutic agents. Advanced analytical techniques are indispensable for this purpose.